molecular formula C11H12ClFO2 B7998194 2-n-Butoxy-5-fluorobenzoyl chloride

2-n-Butoxy-5-fluorobenzoyl chloride

Cat. No.: B7998194
M. Wt: 230.66 g/mol
InChI Key: UMFOPRQQGTYHHU-UHFFFAOYSA-N
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Description

2-n-Butoxy-5-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the second position and a fluorine atom at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Butoxy-5-fluorobenzoyl chloride typically involves the reaction of 2-n-butoxy-5-fluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:

C9H9FO2H+SOCl2C9H9FO2Cl+SO2+HCl\text{C}_9\text{H}_9\text{FO}_2\text{H} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{FO}_2\text{Cl} + \text{SO}_2 + \text{HCl} C9​H9​FO2​H+SOCl2​→C9​H9​FO2​Cl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-n-Butoxy-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-n-butoxy-5-fluorobenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    2-n-Butoxy-5-fluorobenzoic acid: Formed by hydrolysis.

Scientific Research Applications

2-n-Butoxy-5-fluorobenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-n-Butoxy-5-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    2-n-Butoxybenzoyl chloride: Lacks the fluorine atom at the fifth position.

    5-Fluorobenzoyl chloride: Lacks the butoxy group at the second position.

    2-n-Butoxy-4-fluorobenzoyl chloride: Has the fluorine atom at the fourth position instead of the fifth.

Uniqueness

2-n-Butoxy-5-fluorobenzoyl chloride is unique due to the presence of both the butoxy group and the fluorine atom, which impart distinct chemical properties. The butoxy group increases the compound’s lipophilicity, while the fluorine atom enhances its reactivity and stability. These features make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-butoxy-5-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-2-3-6-15-10-5-4-8(13)7-9(10)11(12)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFOPRQQGTYHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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